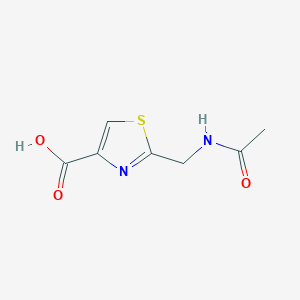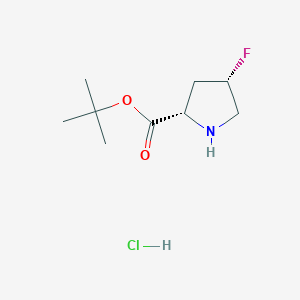
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 4-position of the pyrrolidine ring, and a hydrochloride salt form
Vorbereitungsmethoden
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . These methods provide a straightforward approach to synthesizing the compound with high efficiency and yield.
Analyse Chemischer Reaktionen
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which can be exploited in different chemical transformations . Common reagents used in these reactions include tert-butyl hydroperoxide and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be incorporated into peptides and proteins to study their structure and function. . The unique properties of the fluorine atom and the tert-butyl group make this compound valuable for various research purposes.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the tert-butyl group contribute to the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride . These compounds share similar structural features but differ in the functional groups attached to the pyrrolidine ring. The presence of the fluorine atom in this compound imparts unique properties, such as increased hydrophobicity and reactivity, which can be advantageous in certain applications.
Eigenschaften
Molekularformel |
C9H17ClFNO2 |
|---|---|
Molekulargewicht |
225.69 g/mol |
IUPAC-Name |
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-9(2,3)13-8(12)7-4-6(10)5-11-7;/h6-7,11H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
REQKHLGHTZBGOW-LEUCUCNGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)F.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(CN1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


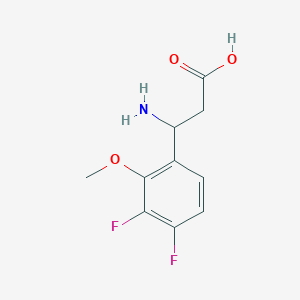
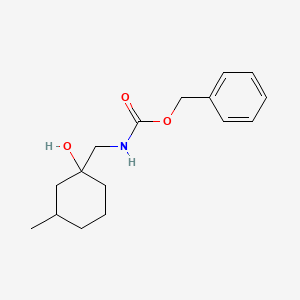
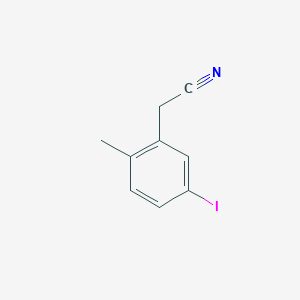
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)
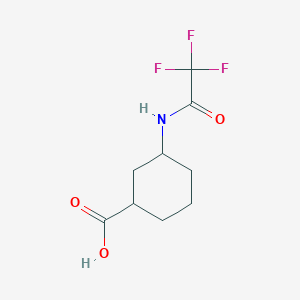
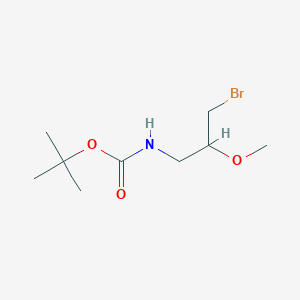
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
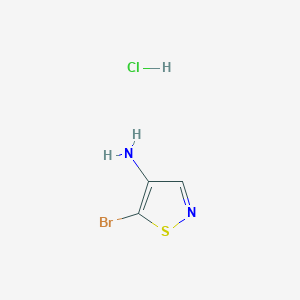
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
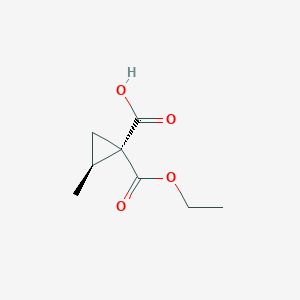
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13501398.png)
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
